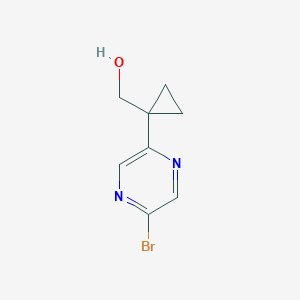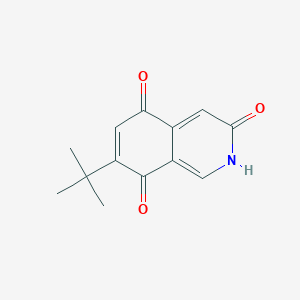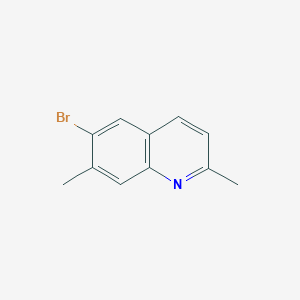
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 7-fluoro-2-hidrazino-3-metilquinolina es un compuesto bioquímico con la fórmula molecular C10H10FN3•HCl. Se utiliza principalmente en la investigación de proteómica y tiene diversas aplicaciones en la investigación científica . Este compuesto es conocido por su estructura única, que incluye un átomo de flúor, un grupo hidrazino y un grupo metil unido a un anillo de quinolina.
Métodos De Preparación
La síntesis del clorhidrato de 7-fluoro-2-hidrazino-3-metilquinolina implica varios pasos. Una ruta sintética común incluye la reacción de 7-fluoro-3-metilquinolina con hidrato de hidracina en condiciones específicas. La reacción se lleva a cabo típicamente en un disolvente como etanol o metanol, y el producto se purifica mediante recristalización . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
El clorhidrato de 7-fluoro-2-hidrazino-3-metilquinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo hidrazino puede participar en reacciones de sustitución, formando derivados con diferentes grupos funcionales.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen medios ácidos o básicos, disolventes específicos y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones utilizadas .
4. Aplicaciones en investigación científica
El clorhidrato de 7-fluoro-2-hidrazino-3-metilquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se utiliza en estudios que involucran la inhibición enzimática y las interacciones proteicas.
Medicina: Se están realizando investigaciones sobre posibles aplicaciones terapéuticas, incluidas las propiedades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Aplicaciones Científicas De Investigación
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 7-fluoro-2-hidrazino-3-metilquinolina implica su interacción con objetivos moleculares específicos. El grupo hidrazino puede formar enlaces covalentes con los sitios activos de las enzimas, inhibiendo su actividad. El átomo de flúor mejora la estabilidad y reactividad del compuesto, permitiéndole participar en diversas vías bioquímicas .
Comparación Con Compuestos Similares
El clorhidrato de 7-fluoro-2-hidrazino-3-metilquinolina se puede comparar con otros compuestos similares, como:
7-Fluoro-2-metilquinolina: Carece del grupo hidrazino, lo que lo hace menos reactivo en ciertas aplicaciones bioquímicas.
2-Hidrazinoquinolina: No tiene los grupos flúor y metil, lo que afecta su estabilidad y reactividad.
La singularidad del clorhidrato de 7-fluoro-2-hidrazino-3-metilquinolina radica en su combinación de grupos funcionales, que proporcionan un equilibrio de estabilidad y reactividad, lo que lo hace adecuado para una amplia gama de aplicaciones .
Propiedades
Número CAS |
1171659-05-4 |
|---|---|
Fórmula molecular |
C10H11ClFN3 |
Peso molecular |
227.66 g/mol |
Nombre IUPAC |
(7-fluoro-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H |
Clave InChI |
PQFROJICMYIPPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2)F)N=C1NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)


![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)





![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)

